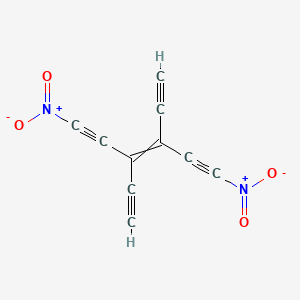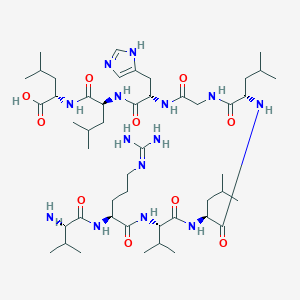
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, including valine, ornithine, leucine, glycine, and histidine. The presence of the diaminomethylidene group adds to its complexity and potential functionality in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs and improve efficiency.
化学反应分析
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced, although this is less common.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may result in the formation of oxo-histidine derivatives.
科学研究应用
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
作用机制
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. The diaminomethylidene group may facilitate binding to enzymes or receptors, modulating their activity. The peptide can also interact with cellular membranes, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- L-Valyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-glutaminylglycylglycylglycyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which may confer distinct structural and functional properties. The diaminomethylidene group also adds to its uniqueness, potentially enhancing its binding affinity and specificity for certain molecular targets.
属性
CAS 编号 |
646513-96-4 |
|---|---|
分子式 |
C48H86N14O10 |
分子量 |
1019.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C48H86N14O10/c1-24(2)16-32(40(64)54-22-37(63)56-35(20-30-21-52-23-55-30)44(68)59-33(17-25(3)4)43(67)61-36(47(71)72)19-27(7)8)58-42(66)34(18-26(5)6)60-46(70)39(29(11)12)62-41(65)31(14-13-15-53-48(50)51)57-45(69)38(49)28(9)10/h21,23-29,31-36,38-39H,13-20,22,49H2,1-12H3,(H,52,55)(H,54,64)(H,56,63)(H,57,69)(H,58,66)(H,59,68)(H,60,70)(H,61,67)(H,62,65)(H,71,72)(H4,50,51,53)/t31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |
InChI 键 |
FAKVZBLDYYTWJQ-XOTHPHJTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
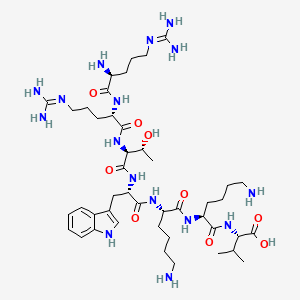
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
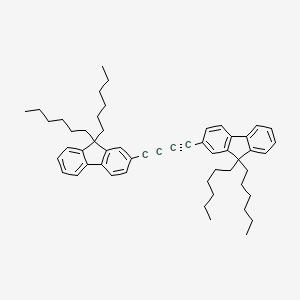
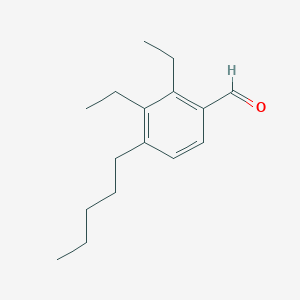
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
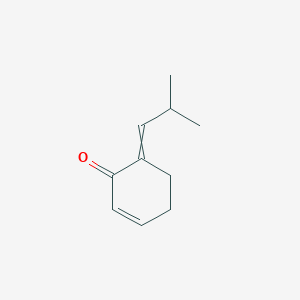
![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

